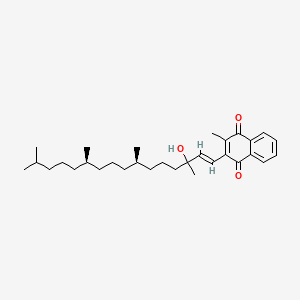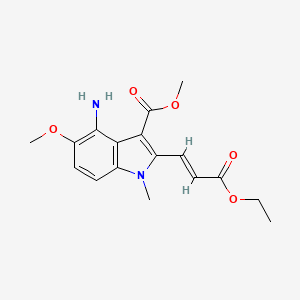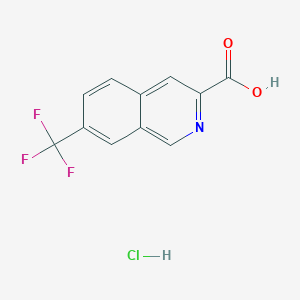
7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride is a chemical compound known for its unique structural properties and significant applications in various scientific fields. This compound features a trifluoromethyl group attached to an isoquinoline ring, which contributes to its distinct chemical behavior and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride typically involves multi-step organic reactionsThe final step often involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism by which 7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. This interaction can modulate the activity of target proteins, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Fluoxetine: Known for its use as an antidepressant, it also contains a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a similar structural motif.
Trifluoromethylated Phenols and Anilines: These compounds share the trifluoromethyl group and exhibit similar reactivity.
Uniqueness: What sets 7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride apart is its isoquinoline ring, which provides unique electronic and steric properties. This structural feature enhances its utility in various chemical reactions and its potential as a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C11H7ClF3NO2 |
|---|---|
Molekulargewicht |
277.62 g/mol |
IUPAC-Name |
7-(trifluoromethyl)isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H6F3NO2.ClH/c12-11(13,14)8-2-1-6-4-9(10(16)17)15-5-7(6)3-8;/h1-5H,(H,16,17);1H |
InChI-Schlüssel |
QDKGTNFHBSRKHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CN=C(C=C21)C(=O)O)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


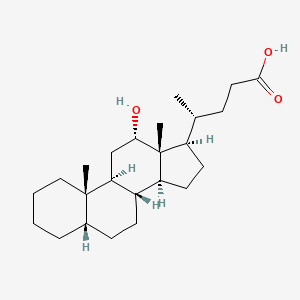
![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)
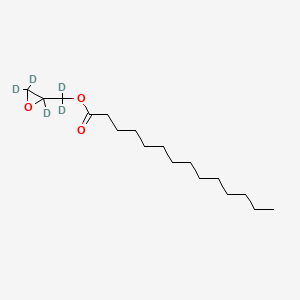
![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)
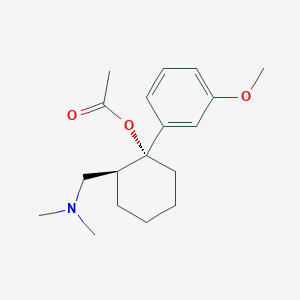
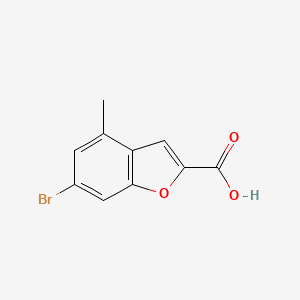
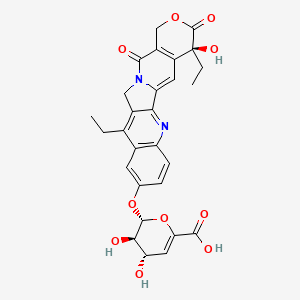
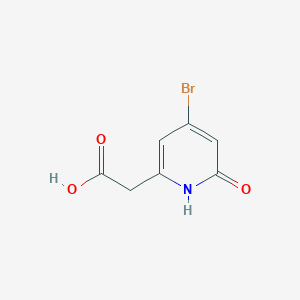
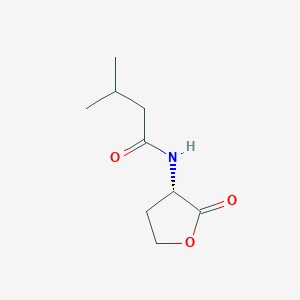
![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)
